molecular formula C10H9NO4 B084199 2-(2-Oxopropanoylamino)benzoic acid CAS No. 14469-11-5

2-(2-Oxopropanoylamino)benzoic acid

Cat. No.: B084199
CAS No.: 14469-11-5
M. Wt: 207.18 g/mol
InChI Key: IVKZPDQQIREUCR-UHFFFAOYSA-N
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Description

2-(2-Oxopropanoylamino)benzoic acid is a benzoic acid derivative featuring a 2-oxopropanoyl (pyruvoyl) amide group at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as hydrogen-bonding capacity and electronic effects from the electron-withdrawing oxopropanoyl group.

Properties

CAS No.

14469-11-5

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(2-oxopropanoylamino)benzoic acid

InChI

InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15)

InChI Key

IVKZPDQQIREUCR-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CC(=O)C(=O)NC1=CC=CC=C1C(=O)O

Synonyms

2-(N-Pyruvoylamino)benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
  • Structure: Contains an ethoxy-oxoacetamido group instead of oxopropanoylamino.
  • Crystallography : Forms a triclinic crystal system (space group P1) with planar molecular geometry. Chains parallel to the [111] direction are stabilized by O—H⋯O and C—H⋯O hydrogen bonds .
2-Benzoylbenzoic Acid Derivatives
  • Examples : 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid.
  • Key Differences : Substituents on the benzoyl group (methyl, methoxy) modify electronic and steric profiles.
  • Binding Affinity : Both derivatives exhibit lower ΔGbinding values (-6.2 and -6.5 kcal/mol, respectively) compared to unsubstituted 2-benzoylbenzoic acid (-5.8 kcal/mol), suggesting enhanced receptor interactions due to electron-donating groups .
2-(Acetylamino)benzoic Acid Methyl Ester (Av7)
  • Structure : Methyl ester of 2-acetamidobenzoic acid.
  • Bioactivity : Demonstrates potent anti-tumor activity against human gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, with IC50 values comparable to the reference drug 5-FU .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Compounds
Compound Name Substituent(s) Crystal System (Space Group) Hydrogen Bonding Biological Activity (IC50/ΔGbinding) Key References
2-(2-Oxopropanoylamino)benzoic acid 2-oxopropanoylamino Not reported Predicted O—H⋯O/N—H⋯O Not reported
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido Triclinic (P1) O—H⋯O, C—H⋯O chains Not reported
2-(4-Methylbenzoyl)benzoic acid 4-methylbenzoyl Not reported Not reported ΔGbinding = -6.2 kcal/mol (T1R3)
2-(4-Methoxybenzoyl)benzoic acid 4-methoxybenzoyl Not reported Not reported ΔGbinding = -6.5 kcal/mol (T1R3)
2-(Acetylamino)benzoic acid methyl ester (Av7) Acetamido + methyl ester Not reported Not reported IC50 < 10 µM (AGS, A549 cells)

Hydrogen Bonding and Supramolecular Assembly

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Forms 1D chains via O—H⋯O (carboxylic acid to carbonyl) and C—H⋯O (ethoxy to carbonyl) interactions .

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